5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile
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Overview
Description
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile is an organic compound with the molecular formula C12H14FNO It is characterized by the presence of a fluoro-substituted phenoxy group attached to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 5-bromopentanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine in 5-bromopentanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Fluoro-2-methyl-phenoxy)pentanoic acid.
Reduction: Formation of 5-(4-Fluoro-2-methyl-phenoxy)pentanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-2-methyl-phenoxy)pentanenitrile
- 5-(4-Bromo-2-methyl-phenoxy)pentanenitrile
- 5-(4-Methyl-2-methyl-phenoxy)pentanenitrile
Uniqueness
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-10-9-11(13)5-6-12(10)15-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRTZIOJPWQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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